molecular formula C22H20ClN3O3 B2568365 ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1189442-94-1

ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2568365
CAS No.: 1189442-94-1
M. Wt: 409.87
InChI Key: PEWMJOSCRDRBBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: is a complex organic compound featuring an indole moiety, a quinoline core, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative and the quinoline core. One common approach is the reaction of 1H-indole-3-yl ethylamine with 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to form the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction of the quinoline can lead to the formation of dihydroquinoline derivatives.

  • Substitution: The chloro substituent can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base like triethylamine.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Dihydroquinoline derivatives.

  • Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

Biology: The indole moiety is known for its biological activity, and this compound may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine: Potential applications in medicine include the development of new drugs targeting various diseases. The compound's ability to interact with biological targets makes it a candidate for drug discovery.

Industry: In materials science, the compound's unique structure may be useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole-3-yl ethylamine: Similar in structure but lacks the quinoline core.

  • 7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar but lacks the indole moiety.

  • N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with different substituents.

Uniqueness: This compound is unique due to the combination of the indole and quinoline moieties, which may confer distinct biological and chemical properties compared to similar compounds.

Biological Activity

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound features:

  • Molecular Formula : C₂₁H₂₃ClN₂O₃
  • Molecular Weight : 409.87 g/mol
  • Key Functional Groups : Indole moiety, quinoline core, chloro substituent, and carboxylate group.

These structural elements contribute to its pharmacological properties, particularly in the context of cancer treatment and other therapeutic areas.

Research indicates that this compound exhibits a range of biological activities attributed to its unique structural components:

  • Anticancer Activity : The indole and quinoline structures are known for their anticancer properties. Studies have demonstrated that derivatives of these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells .
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against a variety of pathogens. This suggests that this compound may possess similar properties.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or microbial resistance, suggesting a potential role as an enzyme inhibitor.

In Vitro Studies

Several studies have focused on the in vitro effects of this compound:

StudyCell LineConcentration (µM)Effect
MCF-710, 20, 50Significant reduction in cell viability compared to control
A54925Induction of apoptosis through caspase activation

In these studies, the compound demonstrated a dose-dependent response in inhibiting cell growth and inducing apoptosis.

Case Studies

A notable case study involved testing the compound against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that at concentrations above 20 µM, there was a marked decrease in cell viability compared to untreated controls. The mechanism was hypothesized to involve the induction of oxidative stress leading to cell death .

Properties

CAS No.

1189442-94-1

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.87

IUPAC Name

ethyl 7-chloro-4-[2-(1H-indol-3-yl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H20ClN3O3/c1-2-29-22(28)19-20(16-8-7-14(23)11-18(16)26-21(19)27)24-10-9-13-12-25-17-6-4-3-5-15(13)17/h3-8,11-12,25H,2,9-10H2,1H3,(H2,24,26,27)

InChI Key

PEWMJOSCRDRBBW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CNC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.